molecular formula C24H31N3O2 B7015492 N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide

Cat. No.: B7015492
M. Wt: 393.5 g/mol
InChI Key: FOFNWHVDTRAIIE-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring substituted with an oxane group and a carboxamide functional group

Properties

IUPAC Name

N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-18-8-9-19(16-21-6-2-4-12-25-21)17-22(18)26-24(28)27-13-10-20(11-14-27)23-7-3-5-15-29-23/h2,4,6,8-9,12,17,20,23H,3,5,7,10-11,13-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFNWHVDTRAIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=N2)NC(=O)N3CCC(CC3)C4CCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine ring, followed by the introduction of the oxane group and the carboxamide functionality. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxane Group: This step often involves nucleophilic substitution reactions where an oxane precursor is introduced.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through amidation reactions using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated compounds and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(pyridin-2-ylmethyl)phenyl]-4-(oxan-2-yl)piperidine-1-carboxamide: can be compared with other piperidine derivatives and oxane-containing compounds.

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but differ in the rest of the structure.

    Oxane derivatives: Compounds containing the oxane ring but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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